molecular formula C10H16N2O3 B13936600 5-Ethyl-1-methyl-5-propylbarbituric acid CAS No. 61346-85-8

5-Ethyl-1-methyl-5-propylbarbituric acid

Cat. No.: B13936600
CAS No.: 61346-85-8
M. Wt: 212.25 g/mol
InChI Key: IHVGYHBDBNNGHB-UHFFFAOYSA-N
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Description

5-Ethyl-1-methyl-5-propylbarbituric acid is a barbiturate derivative with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol . Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative, hypnotic, and anticonvulsant properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61346-85-8

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

5-ethyl-1-methyl-5-propyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H16N2O3/c1-4-6-10(5-2)7(13)11-9(15)12(3)8(10)14/h4-6H2,1-3H3,(H,11,13,15)

InChI Key

IHVGYHBDBNNGHB-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(=O)NC(=O)N(C1=O)C)CC

Origin of Product

United States

Preparation Methods

The synthesis of 5-Ethyl-1-methyl-5-propylbarbituric acid involves several steps:

Chemical Reactions Analysis

5-Ethyl-1-methyl-5-propylbarbituric acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various reagents to form substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Ethyl-1-methyl-5-propylbarbituric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-1-methyl-5-propylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The compound also affects ion channels and neurotransmitter release, contributing to its anticonvulsant properties .

Comparison with Similar Compounds

5-Ethyl-1-methyl-5-propylbarbituric acid can be compared with other barbiturate derivatives such as:

    Phenobarbital: Known for its long-acting anticonvulsant properties.

    Pentobarbital: Used for its short-acting sedative and hypnotic effects.

    Secobarbital: Known for its intermediate-acting sedative properties.

Compared to these compounds, this compound has unique structural features that may influence its pharmacokinetic and pharmacodynamic properties .

Biological Activity

5-Ethyl-1-methyl-5-propylbarbituric acid is a derivative of barbituric acid, a class of compounds known for their pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

This compound can be synthesized through various methods involving the alkylation of barbituric acid derivatives. The typical synthesis pathway involves the reaction of barbituric acid with appropriate alkylating agents under controlled conditions to yield the desired product. The molecular formula for this compound is C12H20N2O3C_{12}H_{20}N_2O_3, indicating it contains two nitrogen atoms and three oxygen atoms, which contribute to its biological activity.

Pharmacological Properties

Barbiturates are primarily known for their central nervous system (CNS) depressant effects. The biological activity of this compound can be categorized into several key areas:

  • Sedative and Hypnotic Effects : Like other barbiturates, this compound exhibits sedative properties, making it useful in treating anxiety and insomnia. It acts by enhancing GABAergic neurotransmission, which increases inhibitory signals in the CNS.
  • Anticonvulsant Activity : Research has shown that certain barbiturate derivatives can effectively manage seizure disorders. The mechanism involves the potentiation of GABA receptors, thereby stabilizing neuronal excitability.
  • Anxiolytic Effects : Studies indicate that this compound may reduce anxiety levels in subjects, similar to other benzodiazepines but with potentially different side effects and efficacy profiles.

Case Study 1: Anticonvulsant Efficacy

A study conducted on animal models assessed the anticonvulsant properties of this compound. The results indicated a significant reduction in seizure frequency compared to control groups, suggesting its potential as an effective anticonvulsant agent.

Case Study 2: Sedative Properties

In a clinical trial involving patients with insomnia, participants administered this compound reported improved sleep quality and duration. The findings were statistically significant when compared to a placebo group.

Toxicology and Side Effects

While this compound exhibits beneficial effects, it is important to consider its toxicity profile:

  • Dependence Potential : Similar to other barbiturates, there is a risk of developing tolerance and dependence with prolonged use.
  • Respiratory Depression : High doses can lead to respiratory depression, necessitating careful dosage management.

Comparative Analysis with Other Barbiturates

PropertyThis compoundPhenobarbitalAmobarbital
Sedative EffectModerateHighHigh
Anticonvulsant ActivityModerateHighModerate
Anxiolytic EffectYesYesNo
Risk of DependenceModerateHighHigh

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